![molecular formula C24H22N4O5 B2883293 N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941876-64-8](/img/structure/B2883293.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C24H22N4O5 and its molecular weight is 446.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a compound of growing interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.
The molecular formula of this compound is C27H25N3O5S with a molecular weight of approximately 503.57 g/mol. Its structure includes a benzodioxole moiety, which is known for various biological activities.
The compound's biological activity can be attributed to its interaction with specific protein targets involved in critical cellular processes:
- Protein Kinase Inhibition : Similar compounds have shown high selectivity for Src family kinases (SFKs), which are implicated in cancer progression. For instance, related compounds exhibit excellent pharmacokinetics and in vivo activity against tumors by inhibiting c-Src and Abl enzymes at low concentrations .
- Regulation of Signaling Pathways : The compound may influence pathways such as Wnt signaling and glucose homeostasis through the modulation of protein kinases like GSK3B. This kinase plays a vital role in various cellular functions including insulin signaling and transcription factor regulation .
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds structurally related to this compound. For example:
- In Vitro Studies : Compounds with similar scaffolds have demonstrated significant cytotoxic effects against various cancer cell lines. These effects are often mediated through the induction of apoptosis and cell cycle arrest.
- In Vivo Models : In animal models, related compounds have shown promising results in reducing tumor size and improving survival rates when administered orally .
Other Biological Activities
Apart from anticancer properties, this compound may exhibit additional pharmacological effects:
- Anti-inflammatory Activity : Some benzodioxole derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : There is emerging evidence that compounds containing benzodioxole structures may offer neuroprotection by modulating oxidative stress pathways.
Case Study 1: Antitumor Efficacy
A study investigated the effects of a related compound on pancreatic cancer models. The results indicated that the compound significantly inhibited tumor growth and enhanced survival rates when administered at specific dosages . The mechanism was linked to the inhibition of SFKs and subsequent downregulation of pathways promoting tumor survival.
Case Study 2: Pharmacokinetic Profile
Another investigation focused on the pharmacokinetics of similar benzodioxole-containing compounds. The findings revealed favorable absorption and distribution characteristics, with a half-life conducive to once-daily dosing regimens . This profile suggests potential for clinical application in chronic conditions requiring sustained therapeutic levels.
Summary Table of Biological Activities
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c1-2-31-18-6-4-17(5-7-18)19-12-20-24(30)27(9-10-28(20)26-19)14-23(29)25-13-16-3-8-21-22(11-16)33-15-32-21/h3-12H,2,13-15H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNOTJIKCWIRIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。